[1-(Morpholin-4-yl)cyclopropyl]methanamine
Overview
Description
“[1-(Morpholin-4-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H16N2O/c9-7-8(1-2-8)10-3-5-11-6-4-10/h1-7,9H2
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties may be available from the manufacturer or supplier.Scientific Research Applications
Antiproliferative Activity : A study synthesized a compound similar to [1-(Morpholin-4-yl)cyclopropyl]methanamine, demonstrating significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Chemical Synthesis and Catalysis : Another research discussed the efficient synthesis of quinazoline-based ruthenium complexes, highlighting the role of similar compounds in catalysis and chemical reactions (Karabuğa et al., 2015).
Potential in Antidepressant Drug Development : A study designed novel derivatives as "biased agonists" of serotonin 5-HT1A receptors, indicating potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Antimicrobial Activities : Research on quinoline derivatives carrying a 1,2,3-triazole moiety, which are structurally related, showed moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
Molecular Interaction Studies : A paper provided computational insights into the interaction mechanisms of related compounds with biological targets, demonstrating the utility in drug design and molecular biology (Luo et al., 2015).
Potential in Treating Neurological Disorders : A compound structurally similar showed potential as an orally active neurokinin-1 receptor antagonist, relevant in treatments for emesis and depression (Harrison et al., 2001).
Synthesis and Structural Studies : The synthesis and structural elucidation of compounds with a similar structure have been reported, which is fundamental in medicinal chemistry and drug development (Boztaş et al., 2019).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(1-morpholin-4-ylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-8(1-2-8)10-3-5-11-6-4-10/h1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKKRWLKMLJZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695222-68-4 | |
Record name | [1-(morpholin-4-yl)cyclopropyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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